(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with xanthine derivatives, which are then modified through a series of chemical reactions.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The 7 position is methylated using methyl iodide.
Styryl Group Introduction: The alpha-methylstyryl group is introduced at the 8 position through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the styryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular activity. This modulation can result in stimulant effects, similar to other xanthine derivatives.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(alpha-methylstyryl)xanthine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for research and industrial applications, differentiating it from other xanthine derivatives.
Properties
CAS No. |
155271-65-1 |
---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,3-diethyl-7-methyl-8-[(E)-1-phenylprop-1-en-2-yl]purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O2/c1-5-22-17-15(18(24)23(6-2)19(22)25)21(4)16(20-17)13(3)12-14-10-8-7-9-11-14/h7-12H,5-6H2,1-4H3/b13-12+ |
InChI Key |
VSGRBAWAFOQLMA-OUKQBFOZSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C(=C/C3=CC=CC=C3)/C)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C(=CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.